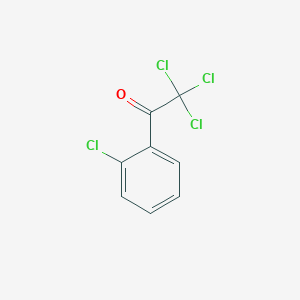

Acetophenone, tetrachloro derivative

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTJQHYMIFWMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222248 | |

| Record name | Acetophenone, tetrachloro derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71964-98-2 | |

| Record name | Acetophenone, tetrachloro derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071964982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, tetrachloro derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetophenone, tetrachloro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Polychlorinated Acetophenones, with a Focus on 2',3',4',5'-Tetrachloroacetophenone

Introduction

Polychlorinated acetophenones are a class of halogenated aromatic ketones that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their chemical reactivity and biological activity are significantly influenced by the number and position of chlorine atoms on the acetophenone scaffold. This guide focuses on the theoretical and extrapolated properties of 2',3',4',5'-tetrachloroacetophenone, drawing comparisons with well-characterized isomers to provide a robust predictive profile for researchers.

Physicochemical Properties

The physical and chemical properties of a specific tetrachloroacetophenone isomer are determined by its unique substitution pattern. While specific data for the 2',3',4',5'-isomer is unavailable, the following tables summarize the known properties of other relevant chlorinated acetophenones to provide a comparative baseline.

Table 1: General Physicochemical Properties of Selected Chlorinated Acetophenones

| Property | 2',2',4'-Trichloroacetophenone | 2',3',4'-Trichloroacetophenone | General Trends for Tetrachloro-Isomers (Predicted) |

| Molecular Formula | C₈H₅Cl₃O[1][2] | C₈H₅Cl₃O | C₈H₄Cl₄O |

| Molecular Weight | 223.48 g/mol [2] | 223.48 g/mol | 257.93 g/mol |

| Appearance | Off-white to yellow crystalline solid[1] | Beige to ochre crystalline powder | Likely a crystalline solid |

| Melting Point | 47-54 °C[1] | 59-64 °C | Expected to be higher than trichloro-isomers |

| Boiling Point | 130-135 °C @ 4 mmHg[1] | 144 °C @ 8 mmHg | Expected to be higher than trichloro-isomers |

| Solubility | Insoluble in water[1][2] | Soluble in Methanol | Insoluble in water; soluble in organic solvents |

Table 2: Spectroscopic Data of a Representative Isomer (2',3',4'-Trichloroacetophenone)

| Spectroscopic Technique | Key Features |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.44 (d, J=8.4 Hz, 1H), 7.34 (d, J=8.4 Hz, 1H), 2.63 (s, 3H) |

| ¹³C NMR | Expected signals for 6 aromatic carbons (4 substituted, 2 unsubstituted), 1 carbonyl carbon, and 1 methyl carbon. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z corresponding to the exact mass, with a characteristic isotopic pattern for four chlorine atoms. |

| Infrared (IR) | Strong C=O stretch (~1680-1700 cm⁻¹), C-Cl stretches, and aromatic C-H and C=C vibrations. |

Experimental Protocols

The synthesis and analysis of polychlorinated acetophenones generally follow established organic chemistry methodologies.

1. Synthesis via Friedel-Crafts Acylation:

The most common method for synthesizing chlorinated acetophenones is the Friedel-Crafts acylation of a corresponding chlorinated benzene derivative with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[3][4][5][6].

-

Materials: Tetrachlorobenzene, Acetyl Chloride (or Acetic Anhydride), Anhydrous Aluminum Chloride, Dichloromethane (or other suitable solvent), Hydrochloric Acid, Sodium Bicarbonate Solution, Anhydrous Sodium Sulfate, Ethanol (for recrystallization).

-

Procedure:

-

To a stirred solution of tetrachlorobenzene in dichloromethane, add anhydrous aluminum chloride in portions at 0-5 °C.

-

Slowly add acetyl chloride to the mixture, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the tetrachloroacetophenone.

-

2. Analytical Characterization:

The identity and purity of the synthesized compound can be confirmed using a combination of analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the specific isomeric structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: To confirm the presence of the carbonyl functional group and the aromatic ring.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.

Chemical Reactivity and Stability

Polychlorinated acetophenones are generally stable compounds under normal conditions. Their reactivity is primarily centered around the carbonyl group and the aromatic ring.

-

Carbonyl Group Reactions: The ketone functionality can undergo typical reactions such as reduction to an alcohol, reductive amination, and condensation reactions.

-

Aromatic Ring Reactions: The high degree of chlorination deactivates the aromatic ring towards further electrophilic substitution. However, nucleophilic aromatic substitution may be possible under harsh conditions.

-

Stability: These compounds are generally stable but should be stored away from strong oxidizing agents and strong bases[2].

Mandatory Visualizations

Caption: General workflow for the synthesis of 2',3',4',5'-tetrachloroacetophenone.

Caption: Hypothetical metabolic pathway of polychlorinated acetophenones.

Biological Activity and Toxicological Profile (General)

While specific data for tetrachloroacetophenones is scarce, the biological activity of polychlorinated aromatic hydrocarbons, in general, is an area of active research.

-

Toxicity: Chlorinated aromatic compounds can exhibit toxicity, and their effects are often mediated by the aryl hydrocarbon receptor (AhR)[7]. Human exposure to some chlorinated aromatic compounds has been linked to various health issues[8][9][10]. The toxicity of chlorinated polycyclic aromatic hydrocarbons can be greater than their parent compounds[7].

-

Metabolism: In the body, these compounds are typically metabolized by cytochrome P450 enzymes in the liver[11][12]. This can lead to the formation of more polar metabolites that are more easily excreted, but can also produce reactive intermediates that may be toxic[12][13].

-

Pharmacological Potential: Acetophenone derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[14][15]. The introduction of chlorine atoms can modulate these activities, and some chlorinated acetophenones are used as intermediates in the synthesis of antifungal agents[16].

Conclusion

2',3',4',5'-Tetrachloroacetophenone, while not a well-documented compound, can be predicted to share many of the physicochemical properties and reactivity patterns of other polychlorinated acetophenones. This guide provides a foundational understanding for researchers interested in the synthesis and potential applications of this and related molecules. It is imperative that any future work on this specific isomer involves thorough experimental characterization to validate the predicted properties and to fully assess its chemical and biological profile.

References

- 1. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]

- 2. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 8. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Polycyclic Aromatic Hydrocarbons (PAHs): What Is the Biological Fate of the PAHs in the Body? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 12. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Metabolism in Toxicity of Polycyclic Aromatic Hydrocarbons and their Non-genotoxic Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cas 4252-78-2,2,2',4'-Trichloroacetophenone | lookchem [lookchem.com]

CAS number and molecular structure of tetrachloroacetophenone

An In-Depth Technical Guide to 2,2',4'-Trichloroacetophenone

A Note on Nomenclature: The term "tetrachloroacetophenone" is not a standard chemical identifier. This guide focuses on the closely related and commercially significant compound, 2,2',4'-Trichloroacetophenone , which is likely the intended subject of interest.

This technical guide provides a comprehensive overview of 2,2',4'-trichloroacetophenone, including its chemical identity, physical properties, synthesis protocols, and its crucial role as an intermediate in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

2,2',4'-Trichloroacetophenone is a halogenated organic compound belonging to the acetophenone class.[1] Its structure features a phenyl ring substituted with two chlorine atoms at the 2' and 4' positions, and a chloroacetyl group attached to the ring.[1]

-

IUPAC Name: 2-chloro-1-(2,4-dichlorophenyl)ethanone[2]

-

Synonyms: α,2,4-Trichloroacetophenone, 2,4-Dichlorophenacyl chloride, Chloromethyl 2,4-dichlorophenyl ketone[1][2]

Physicochemical Properties

The quantitative physicochemical properties of 2,2',4'-trichloroacetophenone are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 223.48 g/mol | [2][3] |

| Appearance | Off-white to yellow crystalline solid | [2][3] |

| Melting Point | 47-54 °C | [3] |

| Boiling Point | 130-135 °C at 4 mmHg | [3] |

| Density | 1.312 g/cm³ | [3] |

| Flash Point | > 230 °F (> 110 °C) | [2][3] |

| Water Solubility | 60 mg/L (at 20 °C) | [3] |

| InChI Key | VYWPPRLJNVHPEU-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CCl | [2] |

Experimental Protocols: Synthesis

The primary method for synthesizing 2,2',4'-trichloroacetophenone is through the Friedel-Crafts acylation of 1,3-dichlorobenzene.[4][5]

Synthesis of 2,2',4'-Trichloroacetophenone

This protocol describes a common laboratory-scale synthesis.

Materials:

-

1,3-Dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM) or other suitable solvent

-

Ice water

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethanol or petroleum ether for recrystallization

Procedure:

-

To a stirred mixture of 1,3-dichlorobenzene and anhydrous aluminum trichloride in dichloromethane, slowly add chloroacetyl chloride dropwise at a controlled temperature, typically not exceeding 30 °C.[5]

-

After the addition is complete, stir the reaction mixture at the same temperature for several hours to ensure the reaction goes to completion.[5]

-

Carefully quench the reaction by pouring the mixture into ice water containing a small amount of concentrated hydrochloric acid.[5]

-

Separate the organic layer. Wash the organic phase sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent like ethanol to yield 2,2',4'-trichloroacetophenone as a white to off-white solid.[5]

Caption: Synthesis workflow for 2,2',4'-Trichloroacetophenone.

Role in Drug Development

2,2',4'-Trichloroacetophenone is a pivotal building block in the pharmaceutical industry, primarily for the synthesis of azole-based antifungal agents.[3][5][6] These drugs are essential for treating a wide range of fungal infections.

The mechanism of action for these antifungal drugs typically involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, azole antifungals compromise the integrity of the fungal cell membrane, leading to cell death.

Intermediate in Antifungal Synthesis

2,2',4'-Trichloroacetophenone serves as a key starting material for several widely used antifungal medications, including:

-

Miconazole: Used for skin infections such as ringworm and candidiasis.[6]

-

Econazole: A topical antifungal medication.[4]

The synthesis of these drugs involves a multi-step process where the 2,2',4'-trichloroacetophenone molecule is chemically modified. A general pathway involves the reduction of the ketone group to an alcohol, followed by substitution and N-alkylation reactions to introduce the imidazole moiety and other required functional groups.[6]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]

- 4. 2,2',4'-Trichloroacetophenone | 4252-78-2 | Benchchem [benchchem.com]

- 5. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Cas 4252-78-2,2,2',4'-Trichloroacetophenone | lookchem [lookchem.com]

The Versatility of Chlorinated Acetophenones in Modern Organic Synthesis: A Technical Guide

Introduction

Chlorinated acetophenones are a class of readily accessible and highly versatile synthetic intermediates that have found widespread application in the synthesis of a diverse array of organic molecules. Their value stems from the presence of three key reactive sites: the electrophilic carbonyl group, the enolizable α-carbon, and the reactive carbon-chlorine bond. This unique combination of functional groups allows for a wide range of chemical transformations, making them invaluable building blocks for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth overview of the core applications of chlorinated acetophenones in organic synthesis, with a focus on their utility in the synthesis of heterocyclic compounds, chalcones, and other valuable organic scaffolds.

Synthesis of Heterocyclic Compounds

The reactivity profile of chlorinated acetophenones makes them ideal precursors for the synthesis of a variety of heterocyclic systems, which are core scaffolds in many biologically active compounds.

Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A common and efficient method for their synthesis involves the condensation of an o-phenylenediamine with an α-haloketone, such as 2-chloroacetophenone.

Reaction Workflow: Synthesis of Quinoxalines

Caption: General workflow for the synthesis of quinoxalines from o-phenylenediamine and 2-chloroacetophenone.

Experimental Protocol: Synthesis of 2-Phenylquinoxaline

A mixture of o-phenylenediamine (1 mmol) and 2-chloroacetophenone (1 mmol) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran. A base, for example, pyridine or sodium bicarbonate, is added to the mixture, which is then stirred at room temperature or heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired 2-phenylquinoxaline.[1]

Table 1: Synthesis of Quinoxaline Derivatives from Substituted Phenacyl Bromides and o-Phenylenediamines [1]

| Entry | o-Phenylenediamine | Phenacyl Bromide | Product | Yield (%) | Time (h) |

| 1 | 1,2-Diaminobenzene | 2-Bromo-1-phenylethanone | 2-Phenylquinoxaline | 92 | 2 |

| 2 | 4,5-Dimethyl-1,2-diaminobenzene | 2-Bromo-1-phenylethanone | 6,7-Dimethyl-2-phenylquinoxaline | 90 | 2.5 |

| 3 | 4-Chloro-1,2-diaminobenzene | 2-Bromo-1-phenylethanone | 6-Chloro-2-phenylquinoxaline | 88 | 2.5 |

| 4 | 1,2-Diaminobenzene | 2-Bromo-1-(4-bromophenyl)ethanone | 2-(4-Bromophenyl)quinoxaline | 85 | 3 |

| 5 | 1,2-Diaminobenzene | 2-Bromo-1-(naphthalen-2-yl)ethanone | 2-(Naphthalen-2-yl)quinoxaline | 87 | 3 |

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, which are present in numerous pharmaceuticals, including vitamin B1. The reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Mechanism: Hantzsch Thiazole Synthesis

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

To a solution of 2-chloroacetophenone (10 mmol) in ethanol (50 mL), thiourea (12 mmol) is added. The mixture is heated under reflux for 2-3 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield 2-amino-4-phenylthiazole.[2]

Feist-Benary Furan Synthesis

The Feist-Benary synthesis provides a route to substituted furans from α-haloketones and β-dicarbonyl compounds in the presence of a base.[3][4]

Reaction Mechanism: Feist-Benary Furan Synthesis

Caption: Key steps in the Feist-Benary furan synthesis.

Experimental Protocol: General Procedure for Feist-Benary Furan Synthesis

An α-haloketone (e.g., 2-chloroacetophenone) and a β-dicarbonyl compound (e.g., ethyl acetoacetate) are dissolved in a suitable solvent like ethanol. A base such as pyridine or an alkoxide is added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by extraction and purified by distillation or chromatography to yield the substituted furan.[5]

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative. Chlorinated acetophenones are frequently used in this reaction.

Reaction Workflow: Claisen-Schmidt Condensation for Chalcone Synthesis

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

In a mortar, 4'-chloroacetophenone (5.0 mmol) and benzaldehyde (5.0 mmol) are mixed. A pellet of sodium hydroxide (approximately 0.2 g, 5.0 mmol) is added, and the mixture is ground with a pestle for 20-30 minutes until it solidifies. Distilled water (10 mL) is then added, and the solid is collected by vacuum filtration, washed with water, and recrystallized from ethanol to give the pure chalcone.

Table 2: Synthesis of Chalcone Derivatives from Substituted Acetophenones and Benzaldehydes [6][7]

| Entry | Acetophenone | Benzaldehyde | Product | Yield (%) |

| 1 | 4'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | (E)-1-(4-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 95 |

| 2 | 4'-Hydroxyacetophenone | Benzaldehyde | (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | 90 |

| 3 | 2,4-Dihydroxyacetophenone | 4-Chlorobenzaldehyde | (E)-1-(2,4-dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 96 |

| 4 | 2,4-Dihydroxyacetophenone | Veratraldehyde | (E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 93 |

| 5 | 4'-Methoxyacetophenone | 4-Fluorobenzaldehyde | (E)-1-(4-methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 85 |

Darzens Condensation

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[8][9] When an α-halo ketone like chloroacetophenone is used, an α,β-epoxy ketone is formed. These epoxides are valuable intermediates for the synthesis of other functional groups.

Reaction Mechanism: Darzens Condensation

Caption: Simplified mechanism of the Darzens condensation.

Experimental Protocol: General Procedure for Darzens Condensation

To a solution of an aldehyde or ketone and an α-chloroacetophenone in a solvent like tetrahydrofuran, a strong base such as sodium ethoxide or potassium tert-butoxide is added at a low temperature. The reaction is stirred for a specified time and then quenched with water. The product is extracted with an organic solvent and purified by chromatography.

Other Important Reactions

Chlorinated acetophenones are also key starting materials in several other important organic transformations.

-

Gewald Aminothiophene Synthesis: This is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[10]

-

Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones to the corresponding terminal amides or thioamides upon treatment with ammonium polysulfide or sulfur and an amine, respectively.

Applications in Drug Development

The synthetic versatility of chlorinated acetophenones has led to their extensive use in the development of pharmaceuticals. Many of the heterocyclic and chalcone structures synthesized from these precursors form the core of various biologically active molecules, including anticonvulsant and antinociceptive agents.[11][12][13][14][15]

Chlorinated acetophenones are undeniably powerful and versatile building blocks in organic synthesis. Their ability to participate in a wide range of reactions, leading to the formation of diverse and medicinally relevant scaffolds, underscores their importance to researchers, scientists, and professionals in drug development. The reactions detailed in this guide, including the synthesis of quinoxalines, thiazoles, furans, and chalcones, as well as the Darzens condensation, represent just a fraction of the potential applications of this valuable class of compounds. Future research will undoubtedly continue to uncover new and innovative ways to utilize chlorinated acetophenones in the quest for novel molecules with significant biological and material properties.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Darzens Reaction [organic-chemistry.org]

- 9. Darzens reaction - Wikipedia [en.wikipedia.org]

- 10. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 14. Synthesis and Anticonvulsant Activity Evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide Novel 1-benzylsubstituted Derivatives - Neliti [neliti.com]

- 15. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Polychlorinated Aromatic Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on polychlorinated aromatic ketones (PCAKs), a class of halogenated aromatic compounds of emerging environmental and toxicological concern. This document synthesizes available data on their physicochemical properties, synthesis, analytical methodologies, and potential biological effects, with a focus on their interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.

Physicochemical Properties of Polychlorinated Aromatic Ketones

Quantitative data for specific polychlorinated aromatic ketones is not extensively available in the public domain. However, data for some dichlorinated benzophenones and the parent aromatic ketone, fluorenone, are presented below to provide an indication of their general properties. It is anticipated that increasing the degree of chlorination will lead to higher melting points, boiling points, and lipophilicity (logP), while decreasing water solubility and vapor pressure, similar to trends observed for polychlorinated biphenyls (PCBs) and dibenzofurans.

Table 1: Physicochemical Properties of Selected Aromatic Ketones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP | Water Solubility |

| Fluorenone | C₁₃H₈O | 180.21 | 84 | 341.5 | 3.58 | Insoluble[1][2] |

| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 144 - 146 | 353 | 4.9 | No data available |

| 2,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | No data available | No data available | 4.4 | No data available |

| 2,5-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | No data available | No data available | No data available | No data available |

Note: Data for dichlorobenzophenones is sourced from PubChem CID 7034, 66558, and various safety data sheets.[3][4][5][6][7] LogP for 4,4'-Dichlorobenzophenone and 2,4'-Dichlorobenzophenone are computed values.[5][7]

Toxicological Data

The toxicological database for polychlorinated aromatic ketones is limited. The available acute toxicity data for 4,4'-dichlorobenzophenone is summarized below. For context, the toxicity of related, well-studied polychlorinated aromatic compounds like polychlorinated dibenzofurans (PCDFs) is often evaluated based on their ability to activate the aryl hydrocarbon receptor (AhR), which mediates a range of toxic effects.

Table 2: Acute Toxicity of 4,4'-Dichlorobenzophenone

| Compound | Test Organism | Route of Administration | Toxicity Value (LD50) |

| 4,4'-Dichlorobenzophenone | Mouse | Intraperitoneal | 200 mg/kg[3][4] |

Synthesis of Polychlorinated Aromatic Ketones

The synthesis of polychlorinated aromatic ketones can be achieved through various established organic chemistry reactions. The primary methods involve the chlorination of a parent aromatic ketone or the Friedel-Crafts acylation of a chlorinated aromatic compound.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of Dichlorobenzophenones

This protocol describes a general method for the synthesis of dichlorobenzophenones, adapted from principles of Friedel-Crafts acylation.

Materials:

-

Chlorobenzene (or other chlorinated benzene derivative)

-

Chlorobenzoyl chloride (or other chlorinated acyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the chlorinated benzene derivative and dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

From the dropping funnel, add the chlorinated acyl chloride dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

-

The crude polychlorinated aromatic ketone can be purified by recrystallization or column chromatography.

Analytical Methodology

The analysis of polychlorinated aromatic ketones in environmental or biological matrices typically involves extraction followed by chromatographic separation and detection. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of these compounds.

Experimental Protocol: General GC-MS Analysis of Chlorinated Benzophenones

This protocol provides a general workflow for the analysis of chlorinated benzophenones in a sample matrix.

1. Sample Preparation (Extraction):

-

Solid Samples (e.g., soil, sediment): Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof).

-

Liquid Samples (e.g., water): Liquid-liquid extraction (LLE) with an immiscible organic solvent or solid-phase extraction (SPE) using a C18 or similar sorbent.

-

Biological Tissues: Homogenization followed by extraction with an organic solvent and subsequent lipid removal (e.g., via gel permeation chromatography or solid-phase extraction).

2. Extract Cleanup:

-

The crude extract is often cleaned up to remove interfering compounds. This can be achieved using column chromatography with adsorbents like silica gel or Florisil.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100 °C, ramping to 280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting the characteristic ions of the specific polychlorinated aromatic ketones of interest.

-

-

Quantification: Quantification is typically performed using an internal standard method with a structurally similar, isotopically labeled compound.

Signaling Pathways

Polychlorinated aromatic ketones, like other planar halogenated aromatic hydrocarbons, are suspected to exert their biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes, including those involved in xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is complexed with several chaperone proteins, including heat shock protein 90 (HSP90) and X-associated protein 2 (XAP2). Upon ligand binding, the complex translocates to the nucleus, where the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the transcription of genes such as cytochrome P450 1A1 (CYP1A1), which is involved in the metabolism of these compounds.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by a ligand.

Conclusion

Polychlorinated aromatic ketones represent a class of compounds with potential environmental and health implications due to their structural similarity to other persistent organic pollutants. While comprehensive data on their properties and toxicity are still lacking, this guide provides a foundational overview based on the available literature and data from related compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of these molecules, and the visualization of the AhR signaling pathway highlights a key mechanism through which they may exert biological effects. Further research is crucial to fully characterize the risks associated with polychlorinated aromatic ketones and to develop effective strategies for their monitoring and remediation.

References

- 1. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorenone - Wikipedia [en.wikipedia.org]

- 3. hpc-standards.com [hpc-standards.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dichlorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 7. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Health and Safety of Tetrachloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical health and safety considerations for handling tetrachloroacetophenone (specifically 2,2',4'-Trichloroacetophenone, CAS No. 4252-78-2). The information is intended to support safe laboratory practices for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Hazard Identification and Classification

Tetrachloroacetophenone is a hazardous substance that is corrosive, toxic, and a lachrymator (a substance that irritates the eyes and causes tears).[1] It is classified as toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation.[2][3]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

Hazard Pictograms

The following pictograms are associated with tetrachloroacetophenone:

Signal Word: Danger [3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Chemical Formula | C₈H₅Cl₃O |

| Molecular Weight | 223.48 g/mol |

| Appearance | Off-white to yellow crystalline solid.[5][6] |

| Melting Point | 47-54 °C (117-129 °F) |

| Boiling Point | 130-135 °C at 4 mmHg |

| Flash Point | > 110 °C (> 230 °F)[4] |

| Solubility in Water | Insoluble; reported as < 1 mg/mL at 20 °C (68 °F).[1][2][6] |

| Stability | Stable under recommended storage conditions.[3] |

| Incompatibilities | Incompatible with strong oxidizers and strong bases.[1][2][5] |

| Hazardous Decomposition | When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1] |

Toxicology and Health Effects

Exposure to tetrachloroacetophenone can cause severe acute and chronic health effects. It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1]

Routes of Exposure: Inhalation, Ingestion, Skin and/or Eye Contact.

-

Inhalation: Inhalation may be fatal as a result of spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1] Symptoms can include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[1]

-

Skin Contact: Causes severe skin burns and irritation.[3] It can be harmful if absorbed through the skin and may cause an allergic skin reaction.[2]

-

Eye Contact: Causes serious and potentially irreversible eye damage.[2][3] It is a lachrymator, causing a copious flow of tears.[1]

-

Ingestion: Toxic if swallowed.[2] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation of the stomach or esophagus.[4]

Quantitative Toxicity Data

While classified as toxic and harmful, specific quantitative LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values for 2,2',4'-Trichloroacetophenone are not available in the reviewed literature. Animal testing suggests moderate acute toxicity.[6] Researchers should operate under the assumption of high toxicity for all exposure routes.

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is mandatory to minimize exposure risk.

Handling

-

Ventilation: All work must be conducted in a properly functioning chemical fume hood.[4]

-

Personal Contact: Avoid all contact with skin and eyes and avoid inhalation of dust or aerosols.[3]

-

Safe Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

-

Dust Formation: Avoid the formation of dust and aerosols during handling.[3]

Caption: Diagram 1: A logical workflow for the safe handling of tetrachloroacetophenone.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[3]

-

Container: Keep the container tightly closed.[3]

-

Security: Store locked up in a designated area accessible only to authorized personnel.[4]

-

Incompatibles: Store away from incompatible materials such as strong bases and oxidizing agents.[2][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against chemical exposure.

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[4] |

| Skin Protection | Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal techniques.[3] Body Protection: Wear a chemical-resistant lab coat or a full protective suit.[4] |

| Respiratory Protection | If engineering controls (fume hood) are insufficient or as a backup, use a full-face particle respirator (type N100 US or P3 EU) or a full-face supplied-air respirator.[3] Respirator use must comply with a formal respiratory protection program. |

Caption: Diagram 2: Logic for selecting appropriate PPE based on risk.

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

Accidental Release Measures (Spills)

-

Evacuate: Immediately evacuate personnel from the spill area. Keep people away and upwind.[4]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

-

Cleanup: Wearing full PPE, sweep up the solid material, avoiding dust creation, and shovel it into a suitable, closed container for disposal.[3][4]

-

Decontaminate: Clean the spill area thoroughly.

Caption: Diagram 3: Step-by-step protocol for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][4]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

First Aid Measures

Immediate medical attention is required for all exposures.[4]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician or poison control center immediately.[4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice from an ophthalmologist.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Method: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Containers: Dispose of contaminated packaging as unused product.[3]

Experimental Protocol: Synthesis of 2,2',4'-Trichloroacetophenone

This section provides a detailed methodology for a common synthesis of the title compound via Friedel-Crafts acylation, as cited in the literature.[5]

Materials and Equipment

-

Reactants: 1,3-Dichlorobenzene, Chloroacetyl chloride, Anhydrous aluminum trichloride.

-

Solvents/Reagents: Methylene chloride, Ice water, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Petroleum ether.

-

Equipment: Three-necked flask with stirrer, Reflux condenser, Dropping funnel, Rotary evaporator, Filtration apparatus.

Procedure

-

Reaction Setup: To a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g) and methylene chloride (750 mL) at room temperature.[5]

-

Catalyst Addition: Under constant stirring, add anhydrous aluminum trichloride (147 g) in batches.[5]

-

Acylation: Once the catalyst is added, heat the reaction mixture to reflux. Maintain reflux for 3 hours to ensure the reaction goes to completion.[5]

-

Quenching: After the reaction is complete, cool the mixture and carefully pour it into ice water to quench the reaction.[5]

-

Phase Separation: Separate the organic and aqueous phases.[5]

-

Washing: Wash the organic phase sequentially with deionized water (2 x 500 mL) and a saturated sodium bicarbonate solution (2 x 500 mL) to remove acidic impurities.[5]

-

Drying: Dry the washed organic phase with anhydrous sodium sulfate and filter to remove the desiccant.[5]

-

Crystallization: Concentrate the filtrate by rotary evaporation. Add petroleum ether (1200 mL) to the residue and cool the mixture in a refrigerator overnight to promote crystallization.[5]

-

Isolation: Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under a vacuum to yield 2,2',4'-trichloroacetophenone as an off-white solid.[5]

References

- 1. 2,2',4'-TRICHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide on the Environmental Fate and Degradation of Chlorinated Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Chlorinated Acetophenones

Chemical Structure and Properties

Chlorinated acetophenones are a class of aromatic ketones characterized by an acetophenone structure with one or more chlorine atoms substituted on the phenyl ring. Their general structure consists of a benzene ring attached to a carbonyl group, which is further bonded to a methyl group. The number and position of chlorine atoms on the benzene ring determine the specific properties of each congener. These compounds are generally crystalline solids with a sharp, irritating odor and are sparingly soluble in water but soluble in organic solvents like acetone and benzene[1][2].

Sources and Environmental Significance

Chlorinated acetophenones enter the environment from various sources. They are known degradation products of certain organochlorine pesticides, such as chlorfenvinphos and tetrachlorvinphos[3]. Industrial processes, including the synthesis of some pharmaceuticals and chemicals, can also lead to their release[1][4]. For instance, 2-chloroacetophenone has been used as a tear gas agent[1]. Their presence in the environment is of concern due to their potential toxicity and persistence. The degradation of these compounds can lead to the formation of other hazardous substances, such as chlorophenols, which are known environmental pollutants[5][6][7].

Part 2: Microbial Degradation

The primary mechanism for the environmental breakdown of chlorinated acetophenones is microbial degradation. Several bacterial species have been identified that can utilize these compounds as a source of carbon and energy, primarily under aerobic conditions.

Aerobic Degradation Pathways

The aerobic degradation of chlorinated acetophenones is typically initiated by an oxygenation step, followed by hydrolysis and subsequent ring cleavage.

The initial and key step in the microbial degradation of chlorinated acetophenones is a Baeyer-Villiger oxidation catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs)[8][9]. These flavin-dependent enzymes utilize molecular oxygen and a cofactor, typically NADPH, to insert an oxygen atom between the carbonyl carbon and the phenyl ring of the chlorinated acetophenone[1][3]. This reaction converts the ketone into a corresponding chlorophenyl acetate ester[8][9].

The catalytic cycle of BVMOs involves the reduction of the flavin cofactor (FAD) by NADPH, followed by its reaction with molecular oxygen to form a reactive flavin-peroxide intermediate. This intermediate then attacks the carbonyl carbon of the chlorinated acetophenone, leading to a Criegee-type intermediate which rearranges to form the chlorophenyl acetate and regenerates the oxidized flavin cofactor[9].

The chlorophenyl acetate formed in the BVMO-catalyzed reaction is subsequently hydrolyzed by esterase enzymes to yield a chlorophenol and acetate[8][10][11]. The acetate can then enter the central metabolic pathways of the microorganism.

The resulting chlorophenols are further degraded through established pathways for chlorinated aromatic compounds. This typically involves hydroxylation to form chlorocatechols, which are then subject to ring cleavage by dioxygenase enzymes. The degradation of chlorocatechols can proceed via either an ortho- or meta-cleavage pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle[12].

Key Microorganisms

Several bacterial genera have been shown to degrade chlorinated acetophenones. These include:

-

Arthrobacter sp.: Capable of mineralizing various mono-, di-, and trichlorinated acetophenones[10][11]. A mixed culture of an Arthrobacter sp. and a Micrococcus sp. was found to grow on 4-chloroacetophenone as the sole carbon and energy source[10][11].

-

Alcaligenes sp.: Strain ACA has been shown to cometabolize a range of chlorinated acetophenones[8].

-

Pseudomonas sp.: Pseudomonas fluorescens ACB can also cometabolize these compounds[8].

Quantitative Degradation Data

Quantitative data on the microbial degradation of chlorinated acetophenones is crucial for assessing their environmental persistence. The following tables summarize available kinetic data.

| Compound | Microorganism | System | Degradation Rate/Half-life | Reference |

| 4-Chloroacetophenone | Arthrobacter sp. & Micrococcus sp. (mixed culture) | Liquid Culture | Growth-linked degradation | [10] |

| 2,4-Dichloroacetophenone | Pseudomonas fluorescens | Soil | Enhanced degradation compared to sterile soil | [13] |

| 4-Chlorophenol | Pseudomonas putida | Biofilm Reactor | Removal efficiency of 96.09–98.85% | [14] |

| 2,4-Dichlorophenoxyacetic acid (related compound) | Pseudomonas fluorescens HH | Soil | Degradation rates of 38.4% to 47.4% higher than control | [13] |

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |

| Baeyer-Villiger Monooxygenase | Phenylacetone | 13 | 14 | Thermobifida fusca | [15] |

| Baeyer-Villiger Monooxygenase | Cyclohexanone | 8.8 | 19.4 | Acinetobacter sp. NCIMB 9871 | [3] |

Genetic and Regulatory Mechanisms

The genes encoding the enzymes for chlorinated acetophenone degradation are often located in gene clusters. For the downstream degradation of chlorocatechols, well-characterized gene clusters like the clc, tcb, and tfd operons have been identified in various bacteria. These clusters encode for dioxygenases, cycloisomerases, and hydrolases involved in the ortho-cleavage pathway[12].

The expression of Baeyer-Villiger monooxygenases can be inducible. For example, the expression of the cyclohexanone monooxygenase (CHMO) in Acinetobacter sp. is regulated by the ChnR transcriptional activator, which belongs to the AraC/XylS family[8]. The presence of the substrate or related compounds can induce the expression of the entire degradation pathway.

Part 3: Abiotic Degradation

In addition to microbial activity, abiotic processes such as hydrolysis and photodegradation can contribute to the transformation of chlorinated acetophenones in the environment.

Hydrolysis

The ester intermediate, chlorophenyl acetate, formed during microbial degradation is susceptible to hydrolysis. The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. For phenyl esters, base-catalyzed hydrolysis is often the more significant pathway in near-neutral environmental systems. The rate of hydrolysis of p-chlorophenyl hydrogen succinate, a related compound, has been shown to decrease with a decrease in pH, reaching a minimum at pH 2, and then increasing at higher pH values.

Photodegradation

Chlorinated acetophenones, being aromatic ketones, can absorb ultraviolet (UV) radiation from sunlight, leading to their photodegradation in aqueous environments. The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. The photodegradation can proceed through various mechanisms, including photoreduction and the formation of reactive oxygen species. The half-life for the volatilization of p-chloroacetophenone from a model river is estimated to be 4.8 hours, while its atmospheric half-life through reaction with hydroxyl radicals is estimated to be 13.8 days[16].

Quantitative Degradation Data

| Compound | Process | Conditions | Rate Constant / Half-life | Reference |

| p-Chlorophenyl-2-furohydroxamic acid | Acid-catalyzed hydrolysis | 20% (v/v) dioxane-water, 55°C | Rate studied over a wide range of acidities | [2][17][18] |

| Phenyl acetate | Base-catalyzed hydrolysis | pH 6.3, 10-65 °C | First-order kinetics | [19] |

| Chlorothalonil (related compound) | Photodegradation | Aqueous solution | Half-life of < 1-3.5 days in soil | [20] |

| p-Chloroacetophenone | Volatilization from water | Model river | Estimated half-life of 4.8 hours | [16] |

| p-Chloroacetophenone | Atmospheric reaction with OH radicals | - | Estimated half-life of 13.8 days | [16] |

Part 4: Experimental Protocols

Microbial Degradation Assays

Objective: To assess the aerobic biodegradation of a chlorinated acetophenone by a pure or mixed microbial culture.

Materials:

-

Microorganism(s) of interest (e.g., Arthrobacter sp., Pseudomonas sp.).

-

Mineral salts medium (MSM) (composition can vary, but a typical example includes (g/L): K₂HPO₄, 1.5; KH₂PO₄, 0.5; (NH₄)₂SO₄, 1.0; MgSO₄·7H₂O, 0.2; CaCl₂·2H₂O, 0.01; FeSO₄·7H₂O, 0.001).

-

Chlorinated acetophenone stock solution in a suitable solvent (e.g., acetone).

-

Sterile flasks or bioreactor.

-

Shaking incubator.

-

Analytical instruments (HPLC or GC-MS).

Protocol:

-

Inoculum Preparation: Grow the microbial culture in a suitable rich medium (e.g., nutrient broth) to a desired cell density (e.g., OD₆₀₀ of 1.0). Harvest the cells by centrifugation and wash with sterile MSM to remove residual growth medium.

-

Biodegradation Setup: In sterile flasks, add a defined volume of MSM. Inoculate the medium with the washed microbial cells to a specific starting cell density.

-

Substrate Addition: Add the chlorinated acetophenone from the stock solution to the desired final concentration (e.g., 50-100 mg/L). The solvent concentration should be kept low (e.g., <0.1%) to avoid toxicity.

-

Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.

-

Sampling: At regular time intervals, withdraw samples from the flasks for analysis.

-

Sample Preparation: Centrifuge the samples to remove bacterial cells. The supernatant can be directly analyzed or may require extraction with a suitable organic solvent (e.g., ethyl acetate) depending on the analytical method.

-

Analysis: Analyze the concentration of the chlorinated acetophenone and its potential metabolites using HPLC or GC-MS.

-

Data Analysis: Plot the concentration of the chlorinated acetophenone over time to determine the degradation rate and half-life.

Analytical Methods

Objective: To separate and quantify chlorinated acetophenones and their degradation products.

-

System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like phosphoric acid or formic acid to improve peak shape) is typically employed. A representative gradient could be:

-

0-2 min: 30% Acetonitrile

-

2-15 min: Linear gradient from 30% to 80% Acetonitrile

-

15-20 min: 80% Acetonitrile

-

20-25 min: Linear gradient from 80% to 30% Acetonitrile

-

25-30 min: 30% Acetonitrile (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compounds of interest have maximum absorbance (e.g., 254 nm).

-

Quantification: Based on a calibration curve generated using standards of known concentrations.

Objective: To identify and quantify volatile chlorinated acetophenones and their metabolites.

-

System: A GC system coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program could be:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 min.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range scanned is typically m/z 50-500.

-

Identification: Based on the retention time and comparison of the mass spectrum with a library of known compounds.

-

Quantification: Using selected ion monitoring (SIM) mode for higher sensitivity and selectivity, with calibration curves from standards.

Part 5: Signaling Pathways and Logical Relationships (Graphviz Diagrams)

Caption: Microbial degradation pathway of chlorinated acetophenones.

Caption: General experimental workflow for a microbial degradation assay.

Caption: Simplified model of inducible gene expression for BVMO.

Part 6: Conclusion

The environmental fate of chlorinated acetophenones is predominantly governed by microbial degradation, with the Baeyer-Villiger monooxygenase pathway playing a central role. Various bacterial species have demonstrated the ability to break down these compounds, transforming them into less complex and often less toxic substances that can be integrated into central metabolic cycles. Abiotic processes like hydrolysis and photodegradation also contribute to their transformation, particularly for the ester intermediates and the parent compounds in sunlit aqueous environments. A comprehensive understanding of these degradation pathways, the kinetics involved, and the underlying genetic and regulatory mechanisms is essential for predicting the environmental persistence of these compounds and for developing effective bioremediation strategies for contaminated sites. Further research is needed to obtain more quantitative data on the degradation rates of a wider range of chlorinated acetophenones and to fully elucidate the regulatory networks controlling their microbial catabolism.

References

- 1. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Switch in Cofactor Specificity of a Baeyer-Villiger Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of 2,4-dichlorophenoxyacetic acid and 4-chlorophenol in contaminated soils by Pseudomonas fluorescens strain HH | Semantic Scholar [semanticscholar.org]

- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 13. vjs.ac.vn [vjs.ac.vn]

- 14. Degradation of 2,4-Dichlorophenoxyacetic acid by <i>Pseudomonas fluorescens</i> strain HH | Academia Journal of Biology [vjs.ac.vn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. P-Chloroacetophenone | C8H7ClO | CID 7467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 18. Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2- furohydroxamic acid [zenodo.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of Polychlorinated Acetophenones: The Case of 2,2',4'-Trichloroacetophenone

An important introductory note: This guide focuses on the synthesis of 2,2',4'-trichloroacetophenone. The initial request for information on "tetrachloroacetophenone" did not yield significant results in scientific literature, suggesting that 2,2',4'-trichloroacetophenone, a well-documented and industrially significant compound, is likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,2',4'-trichloroacetophenone, a key intermediate in the production of various pharmaceuticals. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways.

Discovery and Historical Context

The synthesis of 2,2',4'-trichloroacetophenone is fundamentally rooted in the discovery of the Friedel-Crafts reaction by French scientist Charles Friedel and his American collaborator James Crafts in 1877. This groundbreaking work on electrophilic aromatic substitution provided a method to attach substituents to an aromatic ring, opening up new avenues in synthetic organic chemistry. The two primary types of this reaction are Friedel-Crafts alkylation and acylation.

The synthesis of polychlorinated acetophenones, such as the 2,2',4'-trichloro derivative, is a direct application of Friedel-Crafts acylation. While the first synthesis of 2,2',4'-trichloroacetophenone was reported in the early 20th century as part of research into halogenated aromatic ketones for pharmaceutical and agrochemical intermediates, specific attribution to a single chemist or a precise year is not widely documented in accessible literature.[1] The primary and most common method for its preparation is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride.[1][2][3]

Core Synthesis: Friedel-Crafts Acylation

The predominant method for synthesizing 2,2',4'-trichloroacetophenone is the Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride, utilizing a Lewis acid catalyst, most commonly anhydrous aluminum trichloride (AlCl₃).[2] This reaction is a classic example of electrophilic aromatic substitution.

The mechanism involves the activation of chloroacetyl chloride by the Lewis acid to form a highly electrophilic acylium ion. This ion then attacks the m-dichlorobenzene ring, leading to the formation of the substituted acetophenone.

Quantitative Data for Synthesis Protocols

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of 2,2',4'-trichloroacetophenone.

Table 1: Reagent Quantities

| Reagent | Protocol 1[4] | Protocol 2[3] | Protocol 3[5] |

| m-Dichlorobenzene | 14.6 g (0.1 mol) | 147 g | 450-550 parts by weight |

| Chloroacetyl Chloride | 12.4 g (0.11 mol) | 113 g | 380-420 parts by weight |

| Anhydrous Aluminum Trichloride | 21.3 g (0.16 mol) | 147 g | 600-750 parts by weight |

| Solvent | Not specified | Methylene Chloride (750 mL) | Not specified |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1[4] | Protocol 2[3] | Protocol 3[5] |

| Reaction Temperature | 30 °C (addition), 30 °C (stirring) | Reflux | 58-62 °C (addition), 80-100 °C (reaction) |

| Reaction Time | 3 hours | 3 hours | 2-4 hours (addition), 2-3 hours (reaction) |

| Yield | 93.1% | 86% | High |

Detailed Experimental Protocols

Protocol 1: Laboratory Scale Synthesis [4]

-

To a mixture of m-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add 2-chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. Control the rate of addition to maintain the reaction temperature below 30 °C.

-

Stir the mixture at 30 °C for 3 hours.

-

Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).

-

Extract the resulting dark brown oil with dichloromethane (3 x 40 mL).

-

Wash the combined organic layers with brine (40 mL) and dry over anhydrous sodium carbonate overnight.

-

Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.

-

Purify the solid by recrystallization from ethanol to yield a white solid of 2,2',4'-trichloroacetophenone.

Protocol 2: Larger Scale Synthesis [3]

-

In a three-necked flask equipped with a stirrer, add 1,3-dichlorobenzene (147 g), chloroacetyl chloride (113 g), and methylene chloride (750 mL) at room temperature.

-

While stirring, add anhydrous aluminum trichloride (147 g) in batches.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Quench the reaction by carefully pouring the mixture into ice water.

-

Separate the organic and aqueous phases.

-

Wash the organic phase sequentially with deionized water (2 x 500 mL) and saturated sodium bicarbonate solution (2 x 500 mL).

-

Dry the organic phase with anhydrous sodium sulfate and filter.

-

Concentrate the filtrate by rotary evaporation and add petroleum ether (1200 mL) to the residue.

-

Cool the mixture to room temperature and then place it in a refrigerator overnight to promote crystallization.

-

Collect the crystallized product by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to obtain 2,2',4'-trichloroacetophenone as an off-white solid.

Application in Pharmaceutical Synthesis: Isoconazole

2,2',4'-Trichloroacetophenone is a crucial reagent in the synthesis of isoconazole, a potent antifungal agent.[3][4][6] The synthesis of isoconazole from this precursor involves a multi-step process.

A novel synthesis technology for isoconazole begins with 2,2',4'-trichloroacetophenone and proceeds through four main steps: reduction, N-alkylation, etherification, and crystallization, with a reported total yield of 47.1%.[6] Another described method involves the reduction of trichloroacetophenone to 1-(2,4-dichlorophenyl)-2-chloro-ethanol, followed by N-alkylation with imidazole, etherification with 2,6-dichlorobenzyl chloride, and finally salt formation with nitric acid to yield isoconazole nitrate.[7]

Visualizing the Synthesis Pathways

Friedel-Crafts Acylation for 2,2',4'-Trichloroacetophenone Synthesis

Caption: Friedel-Crafts acylation of m-dichlorobenzene.

Synthetic Pathway of Isoconazole from 2,2',4'-Trichloroacetophenone

Caption: Synthesis of Isoconazole from 2,2',4'-trichloroacetophenone.

References

- 1. Page loading... [guidechem.com]

- 2. 2,2',4'-Trichloroacetophenone | 4252-78-2 | Benchchem [benchchem.com]

- 3. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]

- 4. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 5. CN103613491A - Preparation method of 2',2',4'-trichloroacetophenon - Google Patents [patents.google.com]

- 6. Novel Synthesis Technology of Isoconazole [chinjmap.com]

- 7. CN102399192A - Method for preparing isoconazole nitrate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2',3',4',5'-Tetrachloroacetophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3][4][5] The most commonly used catalyst is anhydrous aluminum chloride (AlCl₃).[3][5] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[4] A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution.

The synthesis of polychlorinated aromatic compounds is of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. 2',3',4',5'-Tetrachloroacetophenone can serve as a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and agrochemicals.

Reaction Mechanism

The Friedel-Crafts acylation of 1,2,3,4-tetrachlorobenzene with acetyl chloride in the presence of aluminum chloride proceeds through the following steps:

-

Formation of the Acylium Ion: Aluminum chloride, a strong Lewis acid, coordinates with the chlorine atom of acetyl chloride, leading to the formation of a resonance-stabilized acylium ion electrophile.

-

Electrophilic Attack: The electron-rich (despite the presence of deactivating chloro groups) 1,2,3,4-tetrachlorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the carbon atom bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst.

-

Complex Formation and Work-up: The product, 2',3',4',5'-tetrachloroacetophenone, being a ketone, can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount of the catalyst is often required. An aqueous work-up is necessary to decompose this complex and isolate the final product.

Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar chlorinated aromatic compounds. Researchers should perform this reaction on a small scale initially to optimize conditions.

Materials:

-

1,2,3,4-Tetrachlorobenzene

-

Acetyl chloride (freshly distilled)

-

Anhydrous aluminum chloride (ensure it is a fine, lump-free powder)

-

Anhydrous dichloromethane (or another suitable inert solvent like carbon disulfide or nitrobenzene)

-

Hydrochloric acid (concentrated and dilute solutions)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Solvent for recrystallization (e.g., ethanol or a hexane/ethyl acetate mixture)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add 1,2,3,4-tetrachlorobenzene (1.0 eq) and anhydrous dichloromethane.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 - 1.5 eq) in portions with stirring. The reaction is moisture-sensitive, so all equipment must be dry.

-

Acylating Agent Addition: Once the aluminum chloride has been added, slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-